molecular formula C29H29NO8 B590106 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid CAS No. 1322008-41-2

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid

Katalognummer: B590106
CAS-Nummer: 1322008-41-2
Molekulargewicht: 519.5 g/mol
InChI-Schlüssel: VFGKIHYPMBEHBR-DYXRGMLLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a central oxane-carboxylic acid core substituted with a 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy group. The stereochemistry (2S,3S,4S,5R,6R) is critical for its three-dimensional conformation, influencing its pharmacological interactions.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGKIHYPMBEHBR-DYXRGMLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016930
Record name 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322008-41-2
Record name 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Molekulare Ziele und Pfade: JWH 018 N-Pentansäure β-D-Glucuronid selbst hat keinen direkten Wirkmechanismus, da es ein Metabolit ist. Seine Ausgangssubstanz, JWH 018, wirkt als Agonist an den Cannabinoidrezeptoren CB1 und CB2. Der Glucuronidierungsprozess macht die Verbindung wasserlöslicher und erleichtert so ihre Ausscheidung aus dem Körper.

Wirkmechanismus

Molecular Targets and Pathways: JWH 018 N-pentanoic acid β-D-Glucuronide itself does not have a direct mechanism of action, as it is a metabolite. its parent compound, JWH 018, acts as an agonist at the cannabinoid receptors CB1 and CB2 . The glucuronidation process renders the compound more water-soluble, facilitating its excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Compound A : (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-Hydroxy-4-Oxochromen-7-yl]Oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid
  • Structural Differences : Replaces the naphthalene-indole group with a chromen-7-yl moiety linked to a dihydroxyphenyl ring.
  • Physicochemical Impact : The chromenyl group introduces additional hydrogen-bonding sites (via ketone and hydroxyl groups), increasing polarity compared to the target compound.
  • Biological Relevance : Chromene derivatives are associated with antioxidant and anti-inflammatory activities, suggesting divergent therapeutic targets.
Compound B : (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-Hydroxybenzoyloxy)Oxane-2-Carboxylic Acid
  • Structural Differences : Substitutes the naphthalene-indole with a 2-hydroxybenzoyloxy group.
  • Physicochemical Impact : The smaller aromatic substituent reduces molecular weight (MW ~368 g/mol vs. target compound’s estimated MW >500 g/mol), likely enhancing aqueous solubility.
  • Analytical Differentiation : Distinct UV absorption profiles due to the absence of naphthalene’s extended conjugation.
Compound C : (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[3-(2-Hydroxyethyl)-1H-Indol-5-yl]Oxy]Oxane-2-Carboxylic Acid
  • Structural Differences : Features a 3-(2-hydroxyethyl)-indol-5-yl group instead of naphthalene-carbonyl indole.
  • Physicochemical Impact : The hydroxyethyl group introduces a polar side chain, improving solubility but reducing lipophilicity.
  • Pharmacological Implications : May exhibit improved pharmacokinetics in hydrophilic biological environments (e.g., blood plasma).
Compound D : 6-{[2-Benzyl-4-(1-Hydroxy-Octahydro-1H-Isoindol-2-yl)-4-Oxobutanoyl]Oxy}-3,4,5-Trihydroxyoxane-2-Carboxylic Acid
  • Structural Differences: Contains a benzyl-isoindolyl-butanoyloxy chain, introducing steric bulk and a cyclic amine.
  • Physicochemical Impact : Increased molecular complexity (MW ~600 g/mol) may hinder membrane penetration but enhance receptor specificity.
  • Potential Applications: Isoindole derivatives are explored in neurology, suggesting possible CNS-targeted activity.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight High (>500 g/mol) Moderate Low (~368) Moderate Very High
Lipophilicity (LogP) High (naphthalene) Moderate Low Moderate High
Aqueous Solubility Moderate High High High Low
Key Functional Groups Naphthalene-indole Chromenyl Hydroxybenzoyl Hydroxyethyl Isoindolyl

Analytical Characterization

  • NMR Spectroscopy : Distinct 1H/13C signals for the naphthalene-indole moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) differentiate the target compound from analogues with chromenyl or hydroxybenzoyl groups .
  • HPLC-MS : The target compound’s unique mass-to-charge ratio (e.g., [M-H]⁻ >500 m/z) allows separation from smaller analogues like Compound B .

Biologische Aktivität

The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis pathways, and various biological activities supported by research findings and case studies.

Structural Characteristics

This compound contains multiple hydroxyl groups and a unique naphthalene-indole moiety that may contribute to its biological properties. The molecular formula is C24H31N1O7C_{24}H_{31}N_{1}O_{7} with a molecular weight of approximately 425.52 g/mol. The presence of hydroxyl groups typically enhances solubility and reactivity with biological targets.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis techniques involving the coupling of naphthalene derivatives with indole-based structures. The synthetic pathway often includes steps such as:

  • Formation of the Indole-Naphthalene Linkage : Utilizing coupling reactions such as Suzuki or Buchwald-Hartwig reactions.
  • Installation of Hydroxyl Groups : Employing selective hydroxylation methods to introduce hydroxyl groups at specific positions on the oxane ring.
  • Final Functionalization : Modifying the carboxylic acid group to enhance bioactivity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (HL-60) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes related to cancer progression:

  • Glycosidase Inhibition : Similar compounds have been reported to inhibit glycosidases which play a crucial role in cancer cell metabolism and signaling . This inhibition can disrupt glycoprotein processing and affect tumor growth.

Antioxidant Activity

Antioxidant properties are also notable:

  • Scavenging Free Radicals : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals effectively. Studies have shown that such compounds can reduce oxidative stress in cellular models .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indole-based compounds similar to the target compound. Results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity due to their structural features .

Study 2: Glycosidase Inhibition

Research conducted at DTU revealed that certain analogs of this compound inhibited α-glucosidase and α-mannosidase effectively. This inhibition was linked to reduced glucose absorption and potential applications in diabetes management .

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound, and what analytical methods are most reliable?

  • Methodological Answer : The stereochemical configuration can be validated using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} NOESY experiments to confirm spatial proximity of hydroxyl and substituent groups. X-ray crystallography is the gold standard for unambiguous determination, as seen in related glucuronic acid derivatives (e.g., InChIKey: IAJILQKETJEXLJ-QTBDOELSSA-N in ). High-resolution mass spectrometry (HRMS) and polarimetry should complement these techniques to ensure structural fidelity .

Q. What synthetic strategies are feasible for constructing the naphthalene-indole-carbohydrate hybrid structure?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are ideal for forming the indole-naphthalene linkage, as demonstrated in for arylboron derivatives. The carbohydrate core can be synthesized via regioselective glycosylation, with protecting groups (e.g., tert-butoxycarbonyl, ) ensuring hydroxyl group integrity. Post-synthetic deprotection and purification via reverse-phase HPLC (as in ) are critical for isolating the final product .

Q. What are the recommended protocols for handling and storage to maintain compound stability?

  • Methodological Answer : The compound’s polyhydroxy and carboxylic acid moieties make it hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Avoid aqueous buffers with pH >7.0, as ester and glycosidic bonds may hydrolyze. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation pathways, as outlined in pharmacopeial guidelines ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent residues. For polar solvents (e.g., DMSO, methanol), employ Hansen solubility parameters to predict compatibility. If aggregation occurs, dynamic light scattering (DLS) can characterize particle size distribution .

Q. What in vitro assays are suitable for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to proteins. For enzyme inhibition studies, use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to monitor activity in real time. Cell-based assays (e.g., luciferase reporters) require prior solubility optimization in culture media, as highlighted in for handling hydrophobic compounds .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations can model membrane permeability (logP) and blood-brain barrier penetration. Density functional theory (DFT) predicts metabolic sites vulnerable to cytochrome P450 oxidation. ADMET prediction tools (e.g., SwissADME) integrate these data to forecast bioavailability and toxicity. Validate predictions with in vitro microsomal stability assays .

Q. How can researchers address batch-to-batch variability in purity during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, to monitor reaction progress and intermediate purity. Orthogonal purification methods (e.g., preparative HPLC followed by crystallization) reduce impurities. Statistical design of experiments (DoE) optimizes critical parameters (e.g., catalyst loading, temperature) to minimize variability .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound, given its hazard profile?

  • Methodological Answer : Based on GHS classifications ( ), wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation (H335). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Regularly review SDS updates for revised hazard data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.